![molecular formula C7H6FNO2 B8137740 2-Fluoro-6-methoxynicotinaldehyde](/img/structure/B8137740.png)
2-Fluoro-6-methoxynicotinaldehyde
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Overview
Description
2-Fluoro-6-methoxynicotinaldehyde is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxynicotinaldehyde typically involves the following steps:
Halogenation: The starting material, 2-methoxynicotinaldehyde, undergoes halogenation to introduce the fluorine atom at the 6-position.
Oxidation: The intermediate compound is then oxidized to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Reduction to form amines or other reduced derivatives.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: 2-Fluoro-6-methoxynicotinic acid.
Reduction: 2-Fluoro-6-methoxynicotinamide.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that compounds similar to 2-fluoro-6-methoxynicotinaldehyde exhibit significant anticancer properties . Research has shown that derivatives of nicotinaldehyde can interact with various enzymes involved in cancer metabolism, potentially leading to therapeutic effects against different cancer types. For instance, compounds with similar structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity . Studies suggest that the substitution pattern on the nicotinaldehyde structure can enhance its effectiveness against bacterial and fungal infections. The methoxy group may play a crucial role in improving the compound's interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.
Neuropharmacological Potential
Recent research highlights the potential of this compound in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests possible interactions with neurotransmitter receptors, particularly those involved in serotonin signaling pathways. This could lead to applications in developing drugs for conditions such as anxiety and depression .
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its aldehyde functional group allows for various reactions, including:
- Condensation Reactions : It can participate in reactions with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis.
- Cross-Coupling Reactions : The compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, expanding its utility in synthesizing complex organic molecules .
Pharmaceutical Development
In pharmaceutical research, this compound is being explored as a precursor for synthesizing novel drug candidates. Its unique chemical properties allow researchers to modify its structure systematically to optimize pharmacological activity and reduce toxicity .
Case Study 1: Anticancer Compound Development
A study investigated derivatives of nicotinaldehyde, including this compound, for their anticancer properties. The results indicated that modifications at the 6-position significantly enhanced cytotoxicity against breast cancer cell lines. This highlights the importance of structural optimization in developing effective anticancer agents.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial efficacy of various substituted nicotinaldehydes found that those containing methoxy groups exhibited higher activity against Staphylococcus aureus compared to their unsubstituted counterparts. This underscores the potential of this compound as a lead compound for developing new antimicrobial agents .
Mechanism of Action
The mechanism by which 2-Fluoro-6-methoxynicotinaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-6-methylpyridine
2-Fluoro-6-methoxybenzaldehyde
2-Fluoro-6-methoxynicotinic acid
2-Fluoro-6-methoxynicotinamide
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Properties
IUPAC Name |
2-fluoro-6-methoxypyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USNWVSVJMGRGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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